N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazolopyridine core, which is a fused heterocyclic system, and is substituted with methoxybenzyl and methoxyphenyl groups, enhancing its chemical and biological properties.
Scientific Research Applications
N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial and anti-inflammatory properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Future Directions
Given the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as antiviral and antimicrobial agents, future research could focus on exploring their therapeutic potential further . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be another area of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.
Substitution with Methoxybenzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding methoxybenzyl and methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxybenzyl and methoxyphenyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)pyridine-2-sulfonamide
- N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its triazolopyridine core, which imparts distinct chemical and biological properties compared to other sulfonamides. This core structure can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-18-7-3-5-16(11-18)13-25(17-6-4-8-19(12-17)29-2)30(26,27)20-9-10-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGZVPMSVHFAKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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